molecular formula C19H24N4O2 B6430132 3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097925-30-7

3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No. B6430132
CAS RN: 2097925-30-7
M. Wt: 340.4 g/mol
InChI Key: VZZYCKOMMJDLSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for each reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .

Mechanism of Action

If the compound is a drug or enzyme, this involves studying how it interacts with its target to exert its effect .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use or disposal .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or modifications to the molecule that could improve its properties .

properties

IUPAC Name

3-(4-propoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-12-16(13-23)22-18-9-10-20-14-21-18/h3-4,6-7,9-10,14,16H,2,5,8,11-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZYCKOMMJDLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

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